Introduction: A Versatile Fluorinated Building Block
Introduction: A Versatile Fluorinated Building Block
An In-depth Technical Guide to 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1)
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-3-hydroxybenzonitrile, also known as 3-Cyano-2-fluorophenol, has emerged as a significant chemical intermediate, valued for its unique arrangement of functional groups that allow for diverse and targeted chemical transformations.[2] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
2-Fluoro-3-hydroxybenzonitrile is a white to off-white solid at room temperature.[3] Its structure, featuring a nitrile (-CN), a hydroxyl (-OH), and a fluorine (-F) group on a benzene ring, presents a unique electronic and steric environment that dictates its chemical behavior.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1000339-24-1 | [3][4] |
| Molecular Formula | C₇H₄FNO | [3][4] |
| Molecular Weight | 137.11 g/mol | [3][4] |
| Appearance | White to off-white Solid | [3] |
| Boiling Point (Predicted) | 232.0 ± 25.0 °C | [3] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 7.32 ± 0.10 | [3] |
| MDL Number | MFCD09839222 |[3][4] |
-
¹H NMR: The spectrum would show three distinct aromatic protons. The proton ortho to the hydroxyl group and meta to the fluorine would likely appear as a doublet of doublets at the lowest field, influenced by both groups. The remaining two protons would also exhibit complex splitting patterns due to ³J (ortho) and ⁴J (meta) couplings with each other and with the ¹⁹F nucleus.
-
¹³C NMR: The carbon bearing the nitrile group (C1) would be significantly downfield. The carbons attached to the fluorine (C2) and hydroxyl group (C3) would show characteristic shifts, with the C-F bond resulting in a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the ortho-hydroxyl and meta-nitrile groups.
-
IR Spectroscopy: Key vibrational bands would include a sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch, a broad O-H stretching band around 3300 cm⁻¹, and C-F stretching bands in the 1200-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 137.11.
Synthesis Strategies: A Mechanistic Perspective
While multiple synthetic routes to fluorinated hydroxybenzonitriles exist, a robust and regioselective laboratory-scale synthesis of 2-Fluoro-3-hydroxybenzonitrile can be envisioned through a directed ortho-metalation (DoM) strategy. This approach offers superior control over isomer formation compared to electrophilic aromatic substitution on a substituted phenol. The fluorine atom itself is recognized as a potent directing group for metalation.[6][7]
The causality behind this choice rests on the ability of both the fluorine and a protected hydroxyl group to coordinate with a strong lithium base (like s-BuLi or LDA), directing deprotonation to an adjacent position.[7][8] The hydroxyl group must be protected to prevent acid-base reactions with the organolithium reagent. A carbamate group (e.g., -OCONEt₂) is an excellent choice as it is one of the most powerful directed metalation groups (DMGs).[9]
Caption: Proposed synthesis via Directed ortho-Metalation.
Protocol 2.1: Synthesis via Directed ortho-Metalation
Step 1: Protection of the Hydroxyl Group
-
To a stirred solution of 2-fluorophenol (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM) at 0 °C, add diethylcarbamoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (2-fluorophenyl diethylcarbamate) by flash column chromatography.
-
Causality: The phenolic proton is acidic and would quench the strong base used in the next step. The carbamate group is chosen not only for its stability but for its exceptional ability to direct ortho-lithiation.[9]
-
Step 2: Directed ortho-Metalation and Cyanation
-
Dissolve the protected phenol (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add s-butyllithium (s-BuLi, 1.2 eq.) dropwise, maintaining the temperature below -70 °C. A color change typically indicates the formation of the lithiated species. Stir for 1-2 hours at -78 °C.
-
Causality: The carbamate group coordinates the lithium cation, and the fluorine atom provides additional activation, ensuring highly regioselective deprotonation at the C3 position, between the two directing groups.[7][8] TMEDA is a ligand that breaks up alkyllithium aggregates, increasing the basicity and reactivity of the reagent.[9]
-
-
In a separate flask, prepare a solution of a suitable cyanating agent (e.g., tosyl cyanide or phenyl cyanate, 1.3 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated intermediate solution to the cyanating agent solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Step 3: Deprotection
-
Following the aqueous workup of the cyanation step, the crude protected product can be deprotected.
-
Reflux the crude material in a solution of a strong base (e.g., KOH in ethanol/water) or a strong acid (e.g., HCl) until the reaction is complete.
-
Neutralize the reaction mixture, extract the final product with an organic solvent, and dry the organic layer.
-
Purify the final product, 2-Fluoro-3-hydroxybenzonitrile, by column chromatography or recrystallization to yield a white to off-white solid.
Chemical Reactivity and Mechanistic Pathways
The interplay of the three functional groups on the aromatic ring governs the reactivity of 2-Fluoro-3-hydroxybenzonitrile.
Nucleophilic Aromatic Substitution (SₙAr)
The benzene ring is electron-deficient due to the inductive effects of the fluorine and hydroxyl groups and the strong electron-withdrawing nature of the nitrile group. This makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).
Caption: General mechanism for Nucleophilic Aromatic Substitution.
The fluorine atom at C2 is the most likely leaving group. The reaction is initiated by the attack of a nucleophile on the carbon bearing the fluorine, which is the rate-determining step.[10] The resulting negatively charged intermediate (a Meisenheimer complex) is stabilized by the electron-withdrawing nitrile group. The stability of this intermediate is crucial for the reaction to proceed.[11] Although the hydroxyl group is electron-donating by resonance, its inductive effect and the powerful influence of the nitrile group render the ring sufficiently electrophilic for this reaction to occur with strong nucleophiles. Fluorine, despite its strong C-F bond, is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly susceptible to nucleophilic attack.[10][12]
Reactions at the Hydroxyl Group
The phenolic hydroxyl group can undergo standard reactions:
-
Williamson Ether Synthesis: Deprotonation with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (R-X) will yield the corresponding ether.
-
Esterification: Reaction with an acyl chloride or anhydride in the presence of a base will form the corresponding ester. This is often used as a protecting group strategy.
Reactions at the Nitrile Group
The nitrile group is a versatile functional handle:
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 2-fluoro-3-hydroxybenzoic acid, another valuable synthetic intermediate.[1]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.
Applications in Research and Development
2-Fluoro-3-hydroxybenzonitrile is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]
-
Pharmaceutical Synthesis: Its structure is a key scaffold for creating active pharmaceutical ingredients (APIs). The fluorophenol moiety is present in many bioactive molecules. The nitrile group can be converted into other functionalities or used as a bioisostere for other groups. The presence of fluorine can enhance drug efficacy by improving metabolic stability and receptor binding affinity.[1][13]
-
Fine Chemical Synthesis: It serves as a starting material for a wide array of fine chemicals.[2] Its differential reactivity allows for sequential, regioselective modifications, making it a valuable tool for constructing polysubstituted aromatic compounds.
Safety and Handling
As a laboratory chemical, 2-Fluoro-3-hydroxybenzonitrile must be handled with appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation |[3] |
Handling Recommendations:
-
Use only in a well-ventilated area or in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Fluoro-3-hydroxybenzonitrile stands out as a strategically important intermediate. Its value is derived not just from the individual functional groups it possesses, but from their synergistic interplay which allows for controlled and regioselective chemical transformations. An understanding of its reactivity, particularly through pathways like directed ortho-metalation and nucleophilic aromatic substitution, empowers chemists to leverage this molecule for the efficient construction of novel compounds with potential applications in drug discovery and materials science. As with all active reagents, adherence to strict safety protocols is essential for its handling and use.
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2-Fluoro-3-hydroxybenzonitrile + Amine
Meisenheimer Complex (Resonance Stabilized)
2-Amino-3-hydroxybenzonitrile Derivative